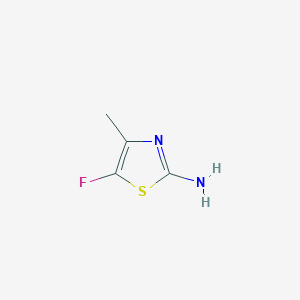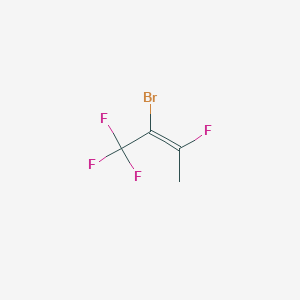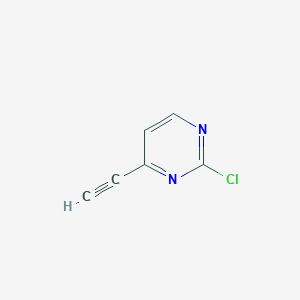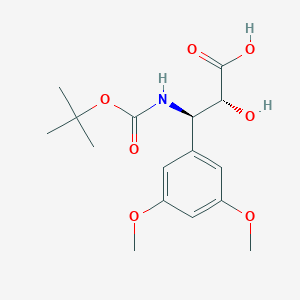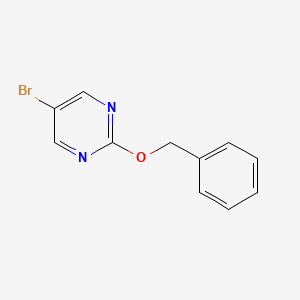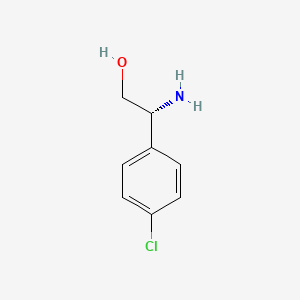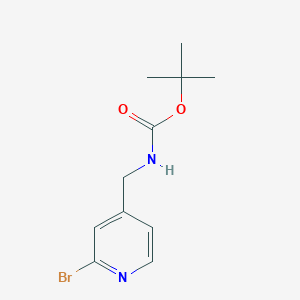
5-(1,3-Thiazol-2-yl)-1,3-oxazole
Descripción general
Descripción
5-(1,3-Thiazol-2-yl)-1,3-oxazole is a compound that contains both thiazole and oxazole rings. Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom . These types of compounds are often found in a wide range of natural products and have a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves reactions with hydrazonoyl halides . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound with a structure similar to this compound .Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been confirmed by various spectral data, including IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound often involve arylation, diazotization, and diazo-coupling . For example, a new thiazolylazo reagent was synthesized via arylation of acrolein and further diazotization and diazo-coupling with 2-naphthol .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can vary. For example, one compound with a similar structure has a melting point of 192-194°C .Aplicaciones Científicas De Investigación
Anticancer Properties : The compound has been explored for its potential anticancer activity. A study by Lesyk et al. (2007) synthesized similar compounds and evaluated their anticancer activity against a range of human cancer cell lines, including renal, leukemia, colon, breast cancer, and melanoma.
Antibacterial Activity : Compounds with a structure similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole have been synthesized and assessed for antibacterial properties. For instance, Sanz-Cervera et al. (2009) studied a library of compounds with oxa(thia)zole scaffolds for antibacterial activity, especially against Staphylococcus aureus.
Antimicrobial Agents : The antimicrobial properties of related compounds have been a focus of research. Reddy et al. (2010) synthesized new thiazolyl-oxazolyl derivatives and tested them against various bacteria, finding potent inhibitory activity.
Natural Product Studies : The natural occurrence of compounds like this compound and their biological activities have been reviewed. Jin (2003, 2009, 2011) provided an overview of these natural products, noting their significant pharmacological activities.
Synthetic Access and Characterization : Research has also focused on the synthesis and characterization of these compounds for further exploration of their properties. Laurent & Romine (2009) discussed synthetic access to oxazolyl-substituted heterocycles, which are important for further biological studies.
Inhibitors of Biological Pathways : Certain derivatives of this compound have been investigated as inhibitors in biological pathways. For example, Malamas et al. (1996) studied azole phenoxy hydroxyureas as selective inhibitors of 5-lipoxygenase.
Safety and Hazards
Direcciones Futuras
Thiazole and oxazole derivatives have a wide range of applications in the field of drug design and discovery . Therefore, future research could focus on modifying the 5-(1,3-Thiazol-2-yl)-1,3-oxazole structure at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Análisis Bioquímico
Biochemical Properties
5-(1,3-Thiazol-2-yl)-1,3-oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of certain enzymes, resulting in long-term alterations in cellular metabolism and function. Additionally, the degradation products of this compound may also have biological activity, further influencing its overall effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, thereby influencing the synthesis and degradation of fatty acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, this compound may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Propiedades
IUPAC Name |
5-(1,3-thiazol-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-6(8-1)5-3-7-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAHUIFQLRHKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



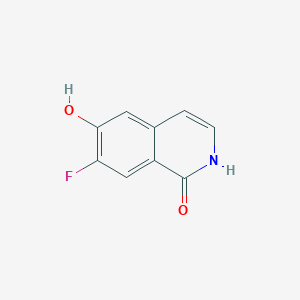
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)
